molecular formula C6H14ClNO B2487240 (R)-7-methyl-1,4-oxazepane hydrochloride CAS No. 2138175-27-4

(R)-7-methyl-1,4-oxazepane hydrochloride

Cat. No. B2487240
M. Wt: 151.63
InChI Key: HQFRUTSERHJURU-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Research by Das, Srivastava, and Panda (2010) developed a highly efficient method for synthesizing chiral 1,4-oxazepanes, including (R)-7-methyl-1,4-oxazepane, from Garner aldehyde. This method highlights the importance of reductive amination and intramolecular cyclization in producing these compounds (S. Das, A. Srivastava, & G. Panda, 2010).

  • Lipase Catalyzed Processes : Aurell et al. (2014) demonstrated the use of lipase-catalyzed regioselective lactamization in synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. This approach uses SpinChem rotating flow cell technology, simplifying enzyme recycling and work-up (C. Aurell et al., 2014).

  • Synthesis from N-propargylamines : Vessally et al. (2016) reviewed the synthesis of 1,4-oxazepane derivatives from N-propargylamines. This work emphasizes the importance of atom economy and short synthetic routes in creating these structures (E. Vessally et al., 2016).

Biological Applications

  • Dopamine Receptor Ligands : A study by Audouze, Nielsen, and Peters (2004) focused on synthesizing morpholine and 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor. These ligands are potential candidates for antipsychotic drugs without extrapyramidal side effects (K. Audouze, E. Nielsen, & D. Peters, 2004).

  • GIRK Channel Inhibition : Kuzhikandathil and Oxford (2002) discovered that SCH23390, a close relative of (R)-7-methyl-1,4-oxazepane hydrochloride, inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels. This finding suggests potential physiological significance and necessitates reevaluation of studies using SCH23390 as a diagnostic of D1 receptor function (E. Kuzhikandathil & G. Oxford, 2002).

Safety And Hazards

The safety and hazards of a compound are determined by its toxicity, flammability, reactivity, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve potential applications of the compound, ongoing research, and areas that need further investigation. This could be based on the current understanding of the compound’s properties and its potential uses .

properties

IUPAC Name

7-methyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6-2-3-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFRUTSERHJURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7-methyl-1,4-oxazepane hydrochloride

CAS RN

2138175-27-4
Record name 7-methyl-1,4-oxazepane hydrochloride
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